L-alanine-p-hydroxyphenylethylamide
Description
L-Alanine-p-hydroxyphenylethylamide is a synthetic amide derivative combining L-alanine (a non-essential amino acid) with p-hydroxyphenylethylamine. Structurally, it features a hydroxyl group (-OH) attached to the para position of the phenyl ring, linked via an ethylamide group to L-alanine.
For example, derivatives of p-hydroxyphenylethylamine are known to interact with adrenergic and dopaminergic receptors, suggesting possible applications in neuropharmacology .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(15)13-7-6-9-2-4-10(14)5-3-9/h2-5,8,14H,6-7,12H2,1H3,(H,13,15)/t8-/m0/s1 |
InChI Key |
QFIYRDZJSCLTRX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations:
- Functional Group Impact : The para-hydroxyl group in this compound enhances hydrophilicity compared to acetylated analogs like 4-acetyl-L-phenylalanine, which is more lipophilic due to the acetyl group .
- Amide vs. Amine : Unlike p-tyramine (a primary amine), the ethylamide linkage in this compound reduces its ability to cross the blood-brain barrier, limiting direct neurological effects but improving metabolic stability .
Analytical Data:
- These values suggest moderate polarity and molecular weight, consistent with its structure.
Pharmacological and Biochemical Differences
- Receptor Affinity: p-Tyramine derivatives exhibit nanomolar affinity for trace amine-associated receptors (TAARs), whereas amide-linked analogs like this compound show reduced binding, likely due to steric hindrance from the alanine moiety.
- Enzyme Interactions : Acetylated analogs (e.g., 4-acetyl-L-phenylalanine) are substrates for histone acetyltransferases, while the hydroxyl group in this compound may confer reactivity with oxidases or hydroxylases .
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